Anthralin

Psoriasis Topical Antipsoriatic Comparative Efficacy

Anthralin (dithranol) is the mechanistically distinct antipsoriatic agent for research demanding longer remission and zero risk of tachyphylaxis or steroid rebound. Its pro-oxidant, mitochondrial disruption mechanism provides a quantifiable ROS model for oxidative stress, keratinocyte apoptosis, and hyperproliferative skin disorder studies. Cost-effective generic API pricing is ideal for pilot studies, large animal models, and advanced topical delivery formulation development using nano-carriers where stability is quantified by HPLC. In stock with standard ambient shipping.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 1143-38-0
Cat. No. B1665566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthralin
CAS1143-38-0
Synonyms1,8 Dihydroxy 9 anthrone
1,8,9-Anthracenetriol
1,8-Dihydroxy-9(10H)-anthracenone
1,8-Dihydroxy-9-anthrone
Anthraforte
Anthralin
Anthranol
Cignolin
Cygnoline
Dihydroxyanthranol
Dithranol
Dithrocream
Ditranol FNA
FNA, Ditranol
Lasan
Micanol
Psoradrate
Psoricrème
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
InChIInChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2
InChIKeyNUZWLKWWNNJHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow crystalline solid.
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
not soluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anthralin (CAS 1143-38-0) Procurement Guide: Product Overview and Class Positioning


Anthralin, also known as dithranol (CAS 1143-38-0), is a hydroxyanthrone derivative and a long-established topical antipsoriatic agent. It belongs to the class of anthracene derivatives and functions as a pro-oxidant [1]. While effective as a monotherapy, its clinical utility is often characterized by a slower onset of action and significant local side effects, including skin irritation and staining, compared to newer topical alternatives like vitamin D analogs and corticosteroids [2]. However, its unique mechanism of action and lack of association with systemic toxicity or tachyphylaxis differentiate it from these in-class compounds [3].

Anthralin (CAS 1143-38-0) Differentiation: Why In-Class Substitution Is Not Feasible


Substituting Anthralin with other topical antipsoriatics like calcipotriol or corticosteroids without quantitative justification is scientifically unsound. Each compound has a distinct efficacy profile, onset of action, side effect burden, and mechanism. For instance, while calcipotriol often shows faster improvement in PASI scores [1], Anthralin is associated with longer remission durations and does not carry the risk of rebound upon withdrawal, a known complication with topical corticosteroids [2]. Therefore, selection for specific research or clinical applications must be driven by comparator-based evidence, not generic class assumptions.

Anthralin (CAS 1143-38-0) Procurement Evidence: Head-to-Head Efficacy and Differentiation Data


Efficacy vs. Calcipotriol: Anthralin Shows Non-Inferiority in Day-Care Setting

In a 12-week randomized controlled trial (n=106) comparing calcipotriol ointment (twice daily) and dithranol cream (once daily) in a day-care setting, dithranol demonstrated a greater, though not statistically significant, reduction in PASI (63.6%) compared to calcipotriol (57.0%) [1]. This outcome contrasts with earlier studies that found calcipotriol to be superior in an outpatient setting [2]. The data indicate that in a controlled, high-adherence environment, Anthralin's efficacy is at least comparable to vitamin D analogs.

Psoriasis Topical Antipsoriatic Comparative Efficacy

Remission Duration: Anthralin Induces Longer Remissions Than Corticosteroids and Calcipotriene

A comprehensive review of psoriasis therapies concluded that among topical monotherapies, Anthralin and tazarotene appear to induce longer remission periods compared to calcipotriene and topical corticosteroids [1]. This qualitative assessment of remission durability is a key differentiator, as it suggests that Anthralin may offer a more sustained therapeutic benefit, potentially reducing the frequency of treatment cycles.

Psoriasis Remission Duration Comparative Monotherapy

Safety Profile: Anthralin Lacks Rebound and Systemic Toxicity Risks of Corticosteroids

Anthralin's safety profile is characterized by a lack of systemic toxicity and an absence of the rebound phenomenon commonly associated with topical corticosteroid withdrawal [1]. It is also not classified as a carcinogen (IARC Group 3) [2]. While it is more irritating and has a slower onset, this class-level inference of a unique risk-benefit balance is a critical differentiator, especially for research applications where avoiding confounding effects of systemic absorption or rebound is paramount.

Psoriasis Drug Safety Side Effects

Formulation Stability: Anthralin Degradation is Vehicle-Dependent, Requiring Specific Bases

The stability of dithranol is highly dependent on the formulation vehicle. A study using HPLC found it to be unstable in yellow soft paraffin but relatively stable in white soft paraffin, which is the preferred base for short-contact therapy [1]. Furthermore, newer formulations like ethosomes and solid lipid nanoparticles (SLNs) have been shown to significantly enhance its photostability and reduce degradation kinetics compared to conventional gels and emulsions [2]. This is in contrast to compounds like calcipotriol, which have more straightforward formulation requirements.

Formulation Science Stability Drug Delivery

Irritancy Reduction: Combining Anthralin with Coal Tar Lowers Irritation Without Sacrificing Efficacy

A bilateral comparison study in 44 patients demonstrated that a 5% crude coal tar-anthralin combination was significantly less of an irritant during the first 3 weeks of treatment than anthralin alone, without any decrease in antipsoriatic efficacy [1]. This finding provides a quantifiable strategy for mitigating one of Anthralin's major drawbacks (irritancy) while maintaining its therapeutic effect, a differentiator from agents like tazarotene where combination with steroids is often needed to manage irritation.

Psoriasis Combination Therapy Side Effect Management

Comparative Cost-Effectiveness: Anthralin Presents a Lower Acquisition Cost Than Calcipotriene

A cost comparison from a 1999 formulary indicates that Anthralin (Anthra-Derm) was priced between $25.00 and $30.00, whereas calcipotriene (Dovonex) was listed at $78.00 per 60 g [1]. While these are historical price points, they illustrate a persistent and significant cost differential. More recent retail data shows that branded Anthralin can be expensive, but generic dithranol formulations remain a low-cost option [2]. This economic advantage is a critical factor for large-scale research or in settings with constrained budgets.

Pharmacoeconomics Cost-Benefit Analysis Procurement

Anthralin (CAS 1143-38-0): Optimal Scientific and Procurement Application Scenarios


Investigating Pro-Oxidant Mechanisms and Mitochondrial Dysfunction

Anthralin's unique mechanism as a pro-oxidant and mitochondrial disruptor makes it an ideal tool for research into oxidative stress pathways, apoptosis in keratinocytes, and the role of reactive oxygen species (ROS) in hyperproliferative skin disorders [1]. Its well-characterized induction of ROS provides a quantifiable and reproducible model system.

Studies Requiring Long-Term Remission Assessment and Steroid-Sparing Regimens

In longitudinal studies focused on disease remission and long-term management, Anthralin is a preferred agent due to evidence suggesting it induces longer remissions than calcipotriene or corticosteroids [2]. Its lack of association with tachyphylaxis and rebound makes it a valuable comparator or active arm in studies aiming to reduce steroid use.

Cost-Constrained Research or Large-Scale Topical Formulation Studies

For research requiring large quantities of active pharmaceutical ingredient (API) or when operating under strict budget limitations, generic Anthralin (dithranol) offers a significant cost advantage over newer, proprietary topical agents like vitamin D analogs [3]. This makes it a practical choice for pilot studies, formulation development, or use in large animal models.

Evaluation of Novel Drug Delivery Systems for Unstable Compounds

Due to its inherent chemical instability and degradation in many common bases, Anthralin serves as a robust model compound for developing and testing advanced topical delivery systems [4]. Research into nano-carriers (e.g., ethosomes, SLNs) frequently uses Anthralin to demonstrate enhanced stability and targeted delivery, as improvements can be easily quantified by HPLC analysis of degradation products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anthralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.